6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl furan-2-carboxylate
Description
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-10-4-5-17-16(18-10)24-9-11-7-12(19)14(8-22-11)23-15(20)13-3-2-6-21-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYIAZFSWSELBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl furan-2-carboxylate typically involves multi-step reactions. One common approach is the [3+3] cyclization process, which involves the reaction of a 2-halo derivative with sulfur-containing reagents . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl furan-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl furan-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following compounds share the 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl core but vary in ester groups or substituents:
Functional Implications of Structural Differences
Ester Group Effects: Furan-2-carboxylate: The furan ring offers moderate electron-withdrawing effects, balancing solubility and hydrolytic stability. Its planar structure may facilitate interactions with aromatic biological targets . Methyl phthalate (877638-25-0): Increased steric bulk may slow metabolic degradation but could hinder membrane permeability .
Sulfanyl Linkage :
- The -CH₂-S- bridge in all analogs is susceptible to oxidation, forming sulfoxides or sulfones. This could either deactivate the compound or generate bioactive metabolites .
Biological Activity
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a synthetic organic molecule characterized by its complex structure, which includes a pyran ring, a pyrimidine moiety, and a carboxylate group. This unique combination of functional groups positions it as a subject of interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure is notable for its sulfanyl and furan components, which may enhance its biological interactions. The presence of the 4-methylpyrimidin-2-yl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that compounds similar to 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl furan-2-carboxylate exhibit significant inhibitory effects on various enzymes involved in cellular signaling pathways. Specifically, studies have shown that this compound can inhibit kinases associated with cancer cell proliferation and survival, making it a candidate for anticancer drug development.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, indicating potential applications in treating infections. Further investigations are needed to elucidate the specific mechanisms of action and efficacy against various pathogens.
Case Study 1: Anticancer Activity
In a study examining the effects of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl furan-2-carboxylate on cancer cell lines, researchers found that the compound significantly reduced cell viability in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with specific kinases. It was observed that the compound binds to the ATP-binding site of these enzymes, effectively inhibiting their activity. This interaction was confirmed using molecular docking studies, which provided insights into the binding affinity and specificity of the compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl} 4-chlorobenzoate | Chlorobenzoate moiety enhances lipophilicity | Significant kinase inhibition |
| 6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl} 3-nitrobenzoate | Nitro group increases reactivity | Antimicrobial properties observed |
The comparative analysis shows that while all these compounds share structural similarities, variations in functional groups significantly influence their biological activities.
Q & A
Basic: What experimental methods are recommended for resolving the crystal structure of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) paired with the SHELX software suite (e.g., SHELXS for structure solution and SHELXL for refinement) is the gold standard. Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion .
- Use of direct methods for phase determination and full-matrix least-squares refinement.
- Validation via R-factor analysis and scrutiny of residual electron density maps to confirm atomic positions.
For structural ambiguity (e.g., disorder), apply constraints (e.g., SIMU/DELU in SHELXL) or dynamic refinement models .
Advanced: How can researchers address contradictions in crystallographic data, such as disorder in the sulfanyl-methyl moiety?
Answer: Contradictions may arise from dynamic disorder or partial occupancy. Mitigation strategies include:
- Multi-conformational refinement : Split the disordered moiety into distinct sites with refined occupancy factors .
- Twinned data handling : For twinned crystals (common in pyran/pyrimidine derivatives), use TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
- Validation tools : Cross-check with Hirshfeld surface analysis or computational models (e.g., DFT-optimized geometries) to validate plausible conformations .
Basic: What safety protocols are critical during the synthesis of this compound?
Answer: Key protocols include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact with reactive intermediates (e.g., sulfanyl groups) .
- Ventilation : Use fume hoods to manage volatile byproducts (e.g., thiols).
- Waste disposal : Segregate halogenated or sulfur-containing waste for professional treatment to prevent environmental contamination .
Advanced: How to design stability studies for this compound under varying environmental conditions?
Answer: Follow a tiered approach:
- Physicochemical profiling : Measure solubility (via shake-flask method), logP (HPLC), and hydrolysis rates at pH 1–13 (simulating gastrointestinal/environmental conditions) .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Light sensitivity : Expose to UV-Vis radiation (e.g., 300–800 nm) and monitor degradation via HPLC-MS .
Basic: What synthetic strategies optimize regioselectivity for the sulfanyl-methyl group?
Answer: Regioselectivity is influenced by:
- Nucleophilic substitution : React 4-methylpyrimidine-2-thiol with a bromomethyl-pyran precursor in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Catalysis : Use mild bases (e.g., K₂CO₃) to avoid side reactions at the pyran-4-oxo or furan carboxylate sites .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target regioisomer .
Advanced: How to assess the environmental fate of this compound using a tiered experimental design?
Answer: Adapt methodologies from environmental toxicology:
- Abiotic studies : Measure soil/water partitioning (Kd) and photodegradation half-lives under simulated sunlight .
- Biotic studies : Use OECD 301/307 guidelines to assess microbial degradation in activated sludge or soil microcosms .
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algal models (OECD 202/201), prioritizing high-risk metabolites identified via LC-HRMS .
Advanced: How can crystallographic data inform molecular interaction studies (e.g., enzyme inhibition)?
Answer: Leverage structural insights for hypothesis-driven research:
- Hydrogen-bonding motifs : Map donor/acceptor sites (e.g., pyran-4-oxo, pyrimidine N) to predict binding with biological targets (e.g., kinases) .
- Docking simulations : Use programs like AutoDock Vina with crystal structure coordinates (from CIF files) to model ligand-receptor interactions .
- QSAR modeling : Correlate substituent effects (e.g., methylpyrimidine vs. trifluoromethyl analogs) with bioactivity data from public databases (e.g., ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
